8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
Description
Properties
IUPAC Name |
8-chloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-5-7-10(8-6-9)14-17-13-11(15(18)19-14)3-2-4-12(13)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJHHDNXACXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride, followed by cyclization using acetic anhydride under reflux conditions . The reaction conditions are crucial to ensure the formation of the desired benzoxazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The oxazinone ring undergoes hydrolysis under acidic or basic conditions. Key findings include:
For example, hydrolysis of analogous 4H-3,1-benzoxazin-4-ones with NaOH yields anthranilamide intermediates, which may further degrade under harsh conditions . The 8-chloro substituent enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.
Nucleophilic Substitution at the C-8 Chlorine
The chlorine atom at position 8 participates in substitution reactions:
Substitution reactivity follows SNAr mechanisms, with the electron-deficient aromatic ring activated by the oxazinone carbonyl .
Cycloaddition and Ring Expansion
The oxazinone ring participates in cycloadditions:
For instance, heating with hydroxylamine hydrochloride expands the oxazinone ring to a seven-membered benzoxazepinone system .
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes directed electrophilic substitution:
Reductive Transformations
Catalytic hydrogenation targets multiple sites:
Selective reduction of the carbonyl group to a hydroxyl moiety is achievable without affecting aromatic substituents .
Metal-Catalyzed Cross-Coupling
The chlorine atom enables coupling reactions:
The 8-chloro group’s activation by the adjacent carbonyl enhances oxidative addition to palladium catalysts .
Photochemical Reactivity
UV irradiation induces unique transformations:
Photodechlorination dominates under inert atmospheres, while aerobic conditions favor ring degradation .
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of 8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is in medicinal chemistry, particularly as an antimicrobial agent. Its structural similarity to other benzoxazine derivatives allows it to exhibit significant antibacterial properties against various pathogens.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazinones, including this compound, showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study highlighted the compound's mechanism of action, which involves inhibition of bacterial cell wall synthesis.
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its chemical structure allows it to interact with plant growth regulators and pests effectively.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists has indicated that compounds similar to this compound can inhibit the growth of specific weed species. Field trials showed that formulations containing this compound reduced weed biomass significantly compared to untreated controls.
Materials Science Applications
The unique properties of this compound also make it suitable for use in materials science. Its ability to form stable polymers can be harnessed in creating advanced materials with specific mechanical and thermal properties.
Case Study: Polymer Synthesis
A recent study explored the use of this compound in synthesizing polybenzoxazines, which are known for their excellent thermal stability and mechanical strength. The research demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced performance characteristics suitable for aerospace applications.
Mechanism of Action
The mechanism of action of 8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
The position and nature of substituents on the benzoxazinone core significantly impact activity. Key analogues include:
Key Observations :
- Chlorine Position : The 8-chloro substituent in the target compound may induce distinct steric and electronic effects compared to 6- or 7-chloro isomers (e.g., 3i, 3j). Chlorine at the 8-position could hinder rotation or alter π-stacking interactions in enzyme binding pockets .
Herbicidal Activity
- 3m (2-(2,4-Dichlorophenoxy)methyl-4H-3,1-benzoxazin-4-one): Exhibits IC₅₀ values comparable to commercial herbicides like 2,4-D (3–5 μM range) . Activity is attributed to the 2,4-dichlorophenoxy substructure, mimicking auxin-like herbicides.
- The absence of a phenoxy group may reduce hormone-mimicking effects, necessitating further testing.
Enzyme Inhibition
- Cathepsin G (CatG) Inhibitors: Substituted benzoxazinones (e.g., 7-chloro-2-(2-iodophenyl) derivatives) inhibit CatG at IC₅₀ = 0.84–5.5 μM . The 8-chloro group in the target compound may similarly disrupt protease active sites.
- C1r Serine Protease Inhibition : 7-Chloro-2-(2-iodophenyl) analogues show enhanced potency and selectivity over trypsin . The 4-methylphenyl group in the target compound could improve selectivity due to steric bulk.
Spectroscopic Data
Analysis :
- The target compound’s carbonyl stretch (IR) is expected near 1750–1770 cm⁻¹, consistent with benzoxazinones. Chlorine at the 8-position may deshield adjacent protons, causing downfield shifts in ¹H-NMR compared to 3i (6-Cl) .
Physicochemical and Pharmacokinetic Properties
Key Implications :
- The 4-methylphenyl group improves metabolic stability over nitro-substituted analogues (e.g., 2i) but reduces solubility.
Biological Activity
8-Chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 18600-54-9
- Molecular Formula : C15H11ClN2O2
- Molecular Weight : 284.71 g/mol
The biological activity of benzoxazine derivatives often involves their interaction with various biological targets, including enzymes and receptors. The mechanisms can include:
- Enzyme Inhibition : Many benzoxazines act as inhibitors of serine proteases and other enzymes through acylation mechanisms, where the active site serine attacks the lactone carbon of the compound .
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties, potentially through disruption of microbial cell walls or interference with metabolic pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | ≤ 0.25 μg/mL |
| Candida albicans | Inhibitory | ≤ 0.25 μg/mL |
| Escherichia coli | Moderate | 1.0 μg/mL |
These results suggest that the compound can effectively inhibit the growth of both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown promising results:
- The compound demonstrated significant cytotoxic effects on P388 murine leukemia cells with an ID50 value of approximately 9.9 µM. This indicates a strong potential for further exploration in cancer treatment .
Case Study 1: Antifungal Activity
In a study assessing the antifungal efficacy of benzoxazine derivatives, it was found that this compound exhibited substantial activity against Fusarium species, with inhibition rates exceeding 70% at concentrations as low as 250 ppm. This highlights its potential application in agricultural settings to combat fungal pathogens affecting crops .
Case Study 2: Enzyme Inhibition
A detailed study on enzyme inhibition revealed that this compound effectively inhibited human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as rheumatoid arthritis and cystic fibrosis. The inhibition mechanism was attributed to the acylation of the active site serine residue by the compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one?
- Methodological Answer : The compound is typically synthesized via cyclodehydration of N-acylated anthranilic acid derivatives. For example, anthranilic acid reacts with substituted anhydrides (e.g., tetrachlorophthalic anhydride) in refluxing n-butanol to form the benzoxazinone core . Substituents at the C-2 position (e.g., 4-methylphenyl) are introduced using appropriate acylating agents. Key steps include refluxing in ethanol or n-butanol for 5–12 hours, followed by recrystallization for purification .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H NMR : Confirms aromatic proton environments (δ 7.5–8.1 ppm for aromatic protons) and exchangeable protons (e.g., COOH at δ 11.5 ppm) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C: 44.22%, H: 1.23%, N: 3.45%) .
- TLC : Monitors reaction progress and compound purity .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the benzoxazinone ring during nucleophilic attacks?
- Methodological Answer : Substituents at the C-2 position significantly impact ring-opening reactions. For example, bulky or electron-withdrawing groups (e.g., tetrachlorophenyl) hinder nucleophilic attack due to steric hindrance and reduced electron density at the carbonyl carbon. Hydrazine hydrate reacts with 2-substituted benzoxazinones in ethanol under reflux, forming hydrazides via nucleophilic ring opening. Kinetic studies and computational modeling (e.g., DFT) can quantify these effects .
Q. What advanced synthetic methods improve the efficiency of benzoxazinone synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes. For example, cyanuric chloride/N,N-dimethylformamide complexes enable rapid cyclization under microwave irradiation (70–100°C, 10–15 minutes) with yields >85% .
- Solid-Phase Synthesis : Silica-bound benzoyl chloride (SBBC) facilitates recyclable, solvent-free conditions. SBBC acts as a dehydrating agent for 2-acylaminobenzoic acids, achieving yields of 75–90% with minimal purification .
Q. How is this compound utilized in synthesizing bioactive quinazoline derivatives?
- Methodological Answer : The benzoxazinone core reacts with nucleophiles (e.g., semicarbazide) to form quinazolin-4-one derivatives. For example:
Stir 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one with semicarbazide in ethanol at 60°C for 4 hours.
Isolate the intermediate hydrazide via vacuum filtration.
Cyclize the hydrazide with acetic anhydride to yield 2-(4-methylphenyl)-4-oxoquinazoline-3-carbohydrazide, a precursor for anti-cancer agents .
Q. What computational approaches are used to study structure-activity relationships (SAR) of benzoxazinone derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock 4.0 or similar software predicts binding affinities to target enzymes (e.g., serine proteases). For example, docking studies reveal that chloro substituents enhance hydrophobic interactions with C1r protease active sites .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
Q. How do structural modifications of benzoxazinones enhance their potency as enzyme inhibitors?
- Methodological Answer : Introducing electron-deficient groups (e.g., 7-chloro, 2-iodophenyl) improves inhibition of serine proteases like C1r. For example:
- 7-Chloro-2-[(2-iodophenyl)amino]benzoxazin-4-one shows IC₅₀ = 0.8 µM against C1r, compared to 5.2 µM for the unsubstituted analog.
- Stability is enhanced by replacing hydrolytically labile esters with amides .
Notes on Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
